molecular formula C12H13N3 B1336689 N~3~-Benzylpyridine-2,3-Diamine CAS No. 79707-12-3

N~3~-Benzylpyridine-2,3-Diamine

Cat. No.: B1336689
CAS No.: 79707-12-3
M. Wt: 199.25 g/mol
InChI Key: MUKAGFLFIMVSQN-UHFFFAOYSA-N
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Description

N~3~-BENZYLPYRIDINE-2,3-DIAMINE is a small molecule with the chemical formula C12H13N3. This compound is of interest in various fields, including medicinal chemistry and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-BENZYLPYRIDINE-2,3-DIAMINE typically involves the reaction of pyridine-2,3-diamine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N~3~-BENZYLPYRIDINE-2,3-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~3~-BENZYLPYRIDINE-2,3-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-BENZYLPYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides. By inhibiting BACE-1, the compound may reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

N~3~-BENZYLPYRIDINE-2,3-DIAMINE can be compared with other phenylmethylamines and aminopyridines:

Similar Compounds

Properties

IUPAC Name

3-N-benzylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKAGFLFIMVSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439234
Record name N~3~-Benzylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-12-3
Record name N~3~-Benzylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-diaminopyridine (45 g), ethanol (500 ml), triethylamine (42 g) and benzyl bromide (70.5 g) was stirred at room temperature for 3 days. The solvent was evaporated in vacuo and the residue partitioned between chloroform (500 ml) and water (400 ml). The organic layer was eparated, filtered through a silica gel plug and evaporated in vacuo. The residue was triturated with hot chlorobutane to yield a brown powder.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N~3~-Benzylpyridine-2,3-diamine interact with beta-secretase, and what are the potential downstream effects of this interaction?

A: The research paper titled "X-ray crystal structure of beta-secretase complexed with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the three-dimensional structure of beta-secretase when bound to this compound. This provides valuable insights into the specific interactions between the compound and the enzyme's active site.

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